![molecular formula C8H8FNO2 B12521550 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: is a heterocyclic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin.
Amination: .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as .
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel materials with specific electronic properties .
Biology and Medicine:
- Potential applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
- Investigated for its antimicrobial and anticancer properties .
Industry:
Mecanismo De Acción
The exact mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness:
- The presence of a fluorine atom at the 7th position enhances the compound’s lipophilicity and metabolic stability.
- The amine group at the 6th position provides a site for further functionalization, making it a versatile intermediate for the synthesis of various derivatives .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C8H8FNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
Clave InChI |
HOIZSLWHESBISZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


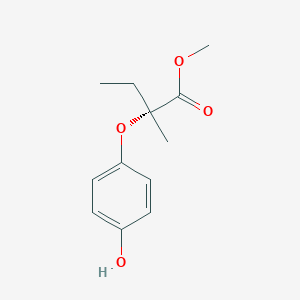
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



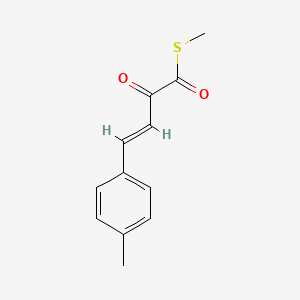
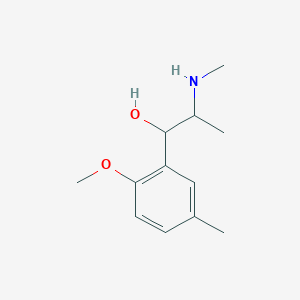


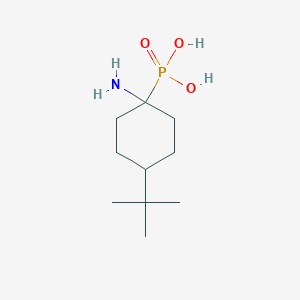
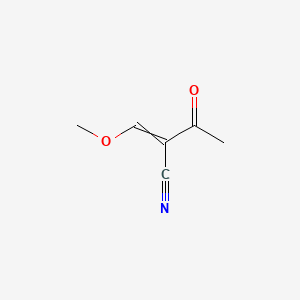
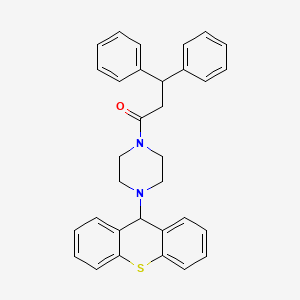
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
